molecular formula C14H21N B1657606 N-benzyl-N-methylcyclohexanamine CAS No. 57412-26-7

N-benzyl-N-methylcyclohexanamine

Cat. No.: B1657606
CAS No.: 57412-26-7
M. Wt: 203.32 g/mol
InChI Key: RKQRSFQOPXPOEC-UHFFFAOYSA-N
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Description

N-benzyl-N-methylcyclohexanamine is an organic compound with the molecular formula C14H22N2. It is also known as 2-amino-N-cyclohexyl-N-methylbenzylamine. This compound is characterized by the presence of a benzenemethanamine core with cyclohexyl and methyl substituents on the nitrogen atom. It is a colorless to pale yellow liquid that is soluble in organic solvents but has limited solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-N-methylcyclohexanamine can be synthesized through the reaction of benzenemethanamine with cyclohexylamine and formaldehyde under acidic conditions. The reaction typically involves the formation of an imine intermediate, which is subsequently reduced to the desired amine product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methylcyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-N-methylcyclohexanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N-methylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-methylcyclohexanamine is unique due to the presence of both cyclohexyl and methyl groups on the nitrogen atom, which imparts distinct chemical and biological properties. This dual substitution enhances its solubility in organic solvents and its potential interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

57412-26-7

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-benzyl-N-methylcyclohexanamine

InChI

InChI=1S/C14H21N/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3

InChI Key

RKQRSFQOPXPOEC-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C2CCCCC2

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The compound N-cyclohexyl-N-methylbenzylamine was synthesized by treatment of N-methylcyclohexylamine (1) [1.98 ml, 1.70 g, 0.015 moles] with benzyl bromide (2) [1.78 ml, 2.56 g, 0.015 moles] in the presence of potassium carbonate [2.28 g, 1.1 equivalents] in 4-methyl-2-pentanone (50 ml). The reaction mixture was heated under reflux overnight. After filtering the insoluble potassium salts, the filtrate was concentrated to dryness. The solid was dissolved in boiling 4-methyl-2-pentanone, treated with activated carbon, followed by hot filtration after which the purified compound precipitated upon cooling. It was collected by vacuum filtration. m.p. 173.5°-174.5° C. Proton NMR (CDCl3) reported downfield from TMS: 1.11-1.92 ppm multiplet 10 H cyclic alkyl ring, 2.65 ppm singlet 3 H N-methyl, 3.01-3.11 ppm multiplet 1 H tertiary proton, 4.19 ppm singlet 2 H benzylic --CH2 --, 7.44-7.80 ppm 5 H aromatic; C-13 nmr 131.12, 130.19, 129.08, 128.40, 63.11, 55.12, 35.23, 26.37, 25.06, 24.33. EI Mass Spec. M/e-(int) M+203 (28.4), M++1 204 (4.7), M++2 205 (0.2), 160 (70.7), 146 (10.6), 91 (100), 92 (7.1), 85 (5.6), 82 (5.2), 70 (17.6), 65 (24.7), 57 (5.7), 56 (5.3), 55 (15.0), 43 (3.6), 42 (32.3), 41 (20.1).
Quantity
1.98 mL
Type
reactant
Reaction Step One
Quantity
1.78 mL
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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